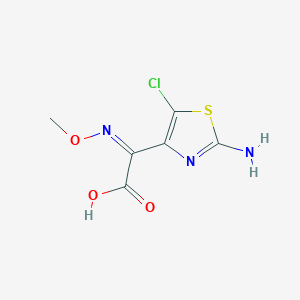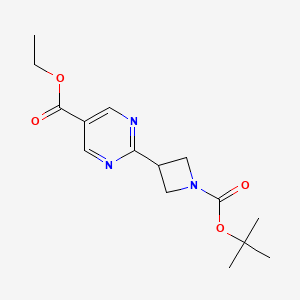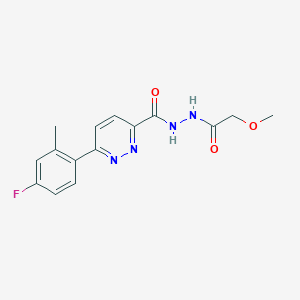
6-(4-Fluoro-2-methylphenyl)-N'-(methoxyacetyl)-3-pyridazinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Fluoro-2-methylphenyl)-N’-(methoxyacetyl)-3-pyridazinecarbohydrazide is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a fluoro-substituted phenyl ring, a methoxyacetyl group, and a pyridazinecarbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluoro-2-methylphenyl)-N’-(methoxyacetyl)-3-pyridazinecarbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Fluoro-Substituted Phenyl Intermediate:
Coupling with Pyridazine: The fluoro-substituted phenyl intermediate is then coupled with a pyridazine derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Introduction of the Methoxyacetyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluoro-2-methylphenyl)-N’-(methoxyacetyl)-3-pyridazinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the fluoro-substituted phenyl ring, where the fluoro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-Fluoro-2-methylphenyl)-N’-(methoxyacetyl)-3-pyridazinecarbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-Fluoro-2-methylphenyl)-N’-(methoxyacetyl)-3-pyridazinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
6-(4-Fluoro-2-methylphenyl)-N’-(methoxyacetyl)-3-pyridazinecarbohydrazide can be compared with other similar compounds, such as:
6-(4-Fluoro-2-methylphenyl)pyridin-3-amine hydrochloride: Shares a similar fluoro-substituted phenyl ring but differs in the presence of a pyridazinecarbohydrazide moiety.
6-(4-Fluoro-2-methylphenyl)-3-pyridinol: Contains a similar phenyl ring but has a hydroxyl group instead of a methoxyacetyl group.
The uniqueness of 6-(4-Fluoro-2-methylphenyl)-N’-(methoxyacetyl)-3-pyridazinecarbohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
848953-33-3 |
|---|---|
Molecular Formula |
C15H15FN4O3 |
Molecular Weight |
318.30 g/mol |
IUPAC Name |
6-(4-fluoro-2-methylphenyl)-N'-(2-methoxyacetyl)pyridazine-3-carbohydrazide |
InChI |
InChI=1S/C15H15FN4O3/c1-9-7-10(16)3-4-11(9)12-5-6-13(18-17-12)15(22)20-19-14(21)8-23-2/h3-7H,8H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
XMDJEHDPIZZELW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=NN=C(C=C2)C(=O)NNC(=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


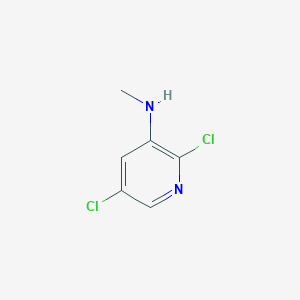
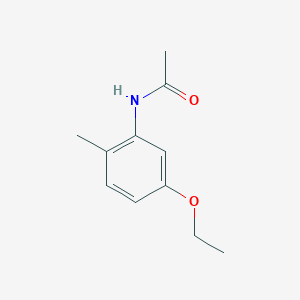

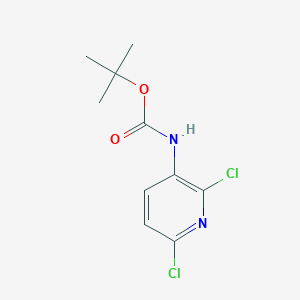
![{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid](/img/structure/B13091699.png)
![[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] 2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B13091704.png)
![trans-1-tert-Butyl 4-ethyl 2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-1,4-dicarboxylate](/img/structure/B13091710.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine](/img/structure/B13091712.png)
![6-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091718.png)


